molecular formula C7H16Cl2N2O2 B1440978 (4-Amino-1-piperidinyl)acetic acid dihydrochloride CAS No. 90271-02-6

(4-Amino-1-piperidinyl)acetic acid dihydrochloride

Cat. No.: B1440978
CAS No.: 90271-02-6
M. Wt: 231.12 g/mol
InChI Key: CAYADDNYDWMYBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-piperidinyl)acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-piperidinyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Amino-1-piperidinyl)acetic acid dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Amino-1-piperidinyl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-1-piperidinyl)acetic acid dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Biological Activity

(4-Amino-1-piperidinyl)acetic acid dihydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring with an amino and acetic acid functional group. Its molecular formula is C7H16Cl2N2O2C_7H_{16}Cl_2N_2O_2, and it has been synthesized through various methods involving piperidine derivatives. The synthesis typically includes:

  • Formation of intermediates : Starting from piperidine, the acetic acid moiety is introduced through acylation reactions.
  • Purification : The final product is isolated as a dihydrochloride salt to enhance solubility and stability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • GABA Receptors : It has been shown to modulate GABAA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects, making it a candidate for treating anxiety disorders .
  • Transport Systems : Research indicates that analogs of this compound can mimic cationic amino acids, influencing insulin and glucagon secretion from pancreatic cells .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives, including this compound:

  • Antibacterial Properties : The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. Complete bactericidal effects were observed within 8 hours of exposure .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), suggesting potential therapeutic roles in inflammatory conditions .

Case Studies

  • Insulin Release Modulation : A study evaluated the effects of this compound on insulin secretion in vitro. Results indicated that the compound could stimulate insulin release similar to arginine, highlighting its potential in diabetes management .
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death, possibly through GABAergic pathways, reinforcing its potential application in neurodegenerative diseases .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYADDNYDWMYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Amino-1-piperidinyl)acetic acid dihydrochloride
(4-Amino-1-piperidinyl)acetic acid dihydrochloride
(4-Amino-1-piperidinyl)acetic acid dihydrochloride
Reactant of Route 4
(4-Amino-1-piperidinyl)acetic acid dihydrochloride
Reactant of Route 5
(4-Amino-1-piperidinyl)acetic acid dihydrochloride
(4-Amino-1-piperidinyl)acetic acid dihydrochloride

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